Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 4-(2-(methylamino)ethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, such as tryptophan and phenylalanine .
Comparison with Similar Compounds
1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine: Another piperidine derivative with similar inhibitory effects on acetylcholinesterase.
N-Benzyl-N-(2-(1-benzyl-piperidin-4-yl)-ethyl)-benzamide: Known for its potent enzyme inhibition properties.
Uniqueness: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate stands out due to its specific structural features that enhance its binding affinity to acetylcholinesterase. The presence of the benzyl group and the methylaminoethyl side chain contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17-10-7-14-8-11-18(12-9-14)16(19)20-13-15-5-3-2-4-6-15/h2-6,14,17H,7-13H2,1H3 |
InChI Key |
GTVJALPCYKCDID-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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